Stereochemistry-Dependent Anti-HBV Potency: (S)- vs. (R)-Morpholine-2-propionic Acid Moiety
In a direct head-to-head comparison within an HBV capsid inhibitor scaffold, the (S)-morpholine-2-propionic acid analogue (compound 59) exhibited approximately 3-fold reduced anti-HBV activity compared to its (R)-counterpart (compound 58) [1]. This stereochemical inversion at the C2 position of the morpholine ring directly translates to a quantifiable loss of potency, underscoring the necessity of the (2S)-configuration for optimal antiviral efficacy in this chemotype.
| Evidence Dimension | Anti-HBV potency (EC50) |
|---|---|
| Target Compound Data | Not directly reported for isolated building block; inferred from analogue 59 (S-enantiomer) showing ~3-fold lower activity than 58. |
| Comparator Or Baseline | Compound 58 ((R)-enantiomer) EC50 = 0.008 μM |
| Quantified Difference | ~3-fold reduced activity for the (S)-enantiomer analogue |
| Conditions | Cell-based HBV replication assay; EC50 values determined in HepG2.2.15 cells. |
Why This Matters
This direct comparative data demonstrates that procurement of the (2S)-enantiomer is essential for achieving the intended antiviral potency profile; using the (2R)-enantiomer or racemate would result in a measurable activity loss that cannot be compensated by dose escalation.
- [1] Ren, Q., Liu, X., Yan, G., et al. (2018). 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4. Journal of Medicinal Chemistry, 61(3), 1355-1374. View Source
